
2,4'-Dinitropropionanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4’-Dinitropropionanilide is an organic compound that belongs to the class of dinitroanilides It is characterized by the presence of two nitro groups attached to the aromatic ring and a propionanilide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’-Dinitropropionanilide typically involves the nitration of propionanilide. The reaction is carried out by treating propionanilide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration at the 2 and 4 positions of the aromatic ring.
Industrial Production Methods
On an industrial scale, the production of 2,4’-Dinitropropionanilide follows similar principles but is optimized for large-scale synthesis. The process involves continuous flow reactors and precise control of reaction parameters to achieve high yields and purity. The use of advanced separation techniques, such as crystallization and distillation, ensures the isolation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4’-Dinitropropionanilide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium methoxide or potassium hydroxide are used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed for oxidation reactions.
Major Products Formed
Reduction: The major products are 2,4’-diamino derivatives.
Substitution: The products depend on the substituent introduced, such as alkoxy or halogenated derivatives.
Oxidation: The major products include quinones and other oxidized aromatic compounds.
Applications De Recherche Scientifique
2,4’-Dinitropropionanilide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4’-Dinitropropionanilide involves its interaction with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular structures, including DNA, proteins, and lipids. The compound may also interact with specific molecular targets, such as enzymes and receptors, affecting their function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Similar in structure but lacks the propionanilide moiety.
2,4-Dinitroaniline: Similar but with an aniline group instead of propionanilide.
2,4-Dinitrobenzoic acid: Contains a carboxylic acid group instead of propionanilide.
Uniqueness
2,4’-Dinitropropionanilide is unique due to the presence of both nitro groups and the propionanilide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
63916-00-7 |
|---|---|
Formule moléculaire |
C9H9N3O5 |
Poids moléculaire |
239.18 g/mol |
Nom IUPAC |
2-nitro-N-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C9H9N3O5/c1-6(11(14)15)9(13)10-7-2-4-8(5-3-7)12(16)17/h2-6H,1H3,(H,10,13) |
Clé InChI |
HERFFELNNVYWQO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


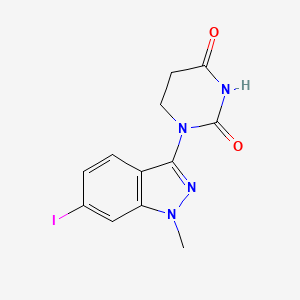
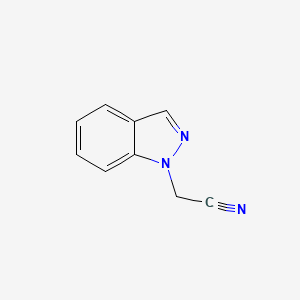

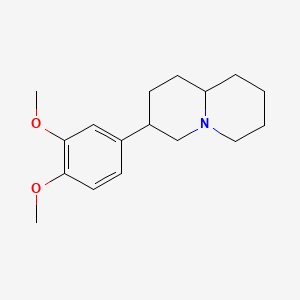

![5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13940293.png)

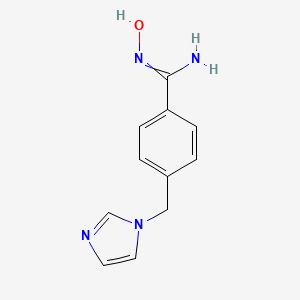

![N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide](/img/structure/B13940310.png)

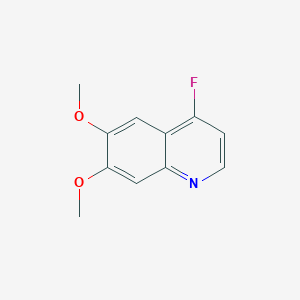
![16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene](/img/structure/B13940320.png)

